Methyltetrazine-PEG4-Maleimide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

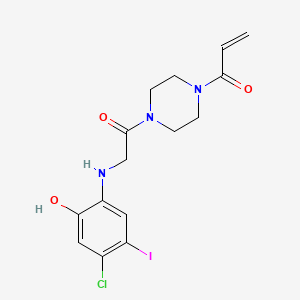

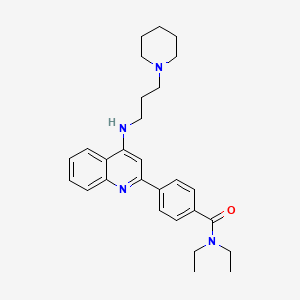

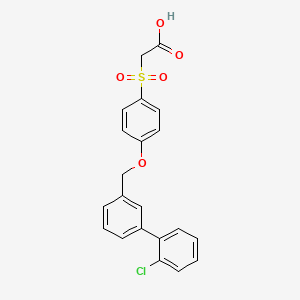

Methyltetrazine-PEG4-maleimide is a PEG derivative containing a maleimide group and a hydrophilic PEG spacer which increases water-solubility. The maleimide group specifically and efficiently reacts with thiols to form stable thioether bonds. This reagent can be used to incorporate a tetrazine moiety onto antibodies, cysteine-containing peptides, and other thiol-containing molecules.

Aplicaciones Científicas De Investigación

Polymer-Protein Conjugation : Maleimide end-functionalized polymers, synthesized using reversible addition-fragmentation chain transfer (RAFT) polymerization, are effective for site-selective conjugation to free cysteines of proteins. This method offers significant potential in protein modification and drug delivery applications (Bays, Tao, Chang, & Maynard, 2009).

Hydrogels for 3D Cell Encapsulation : Thiol-maleimide crosslinked hydrogels demonstrate significant utility in 3D culture models, offering a balance in reaction kinetics that is conducive to cell encapsulation. The thiol-methylsulfone reaction, in particular, provides an efficient and cytocompatible method for creating homogeneous cell-laden gels (Paez et al., 2020).

Nanoparticle Preparation : Maleimide-functional poly(ethylene glycol)-b-poly(epsilon-caprolactone) nanoparticles offer a versatile platform for the preparation of bioconjugated nanoparticles. This approach allows for accurate control of ligand density on the nanoparticle surface (Gindy, Ji, Hoye, Panagiotopoulos, & Prud’homme, 2008).

Mucoadhesive Drug Carriers : Alginate modified with maleimide-terminated PEG enhances mucoadhesion properties, which is beneficial for drug delivery systems. This modification increases the polymer's interaction with mucus glycoproteins, thereby improving retention time and detachment force (Shtenberg, Goldfeder, Schroeder, & Bianco-Peled, 2017).

Quantitative Analysis of mPEG-maleimide : A novel spectrophotometric method for quantifying free and protein-bound mPEG-maleimide in thiol PEGylation reaction mixtures has been developed. This method is significant for the analysis of PEGylated proteins in drug delivery studies (Nanda, Jagadeeshbabu, Gupta, & Prasad, 2016).

Advanced Drug Delivery Systems : Maleimide-modified liposomes have shown improved drug delivery efficiency both in vitro and in vivo. This modification does not significantly alter the physical characteristics of the liposomes but enhances their internalization into cells and potency against cancer tissue (Li & Takeoka, 2013).

Topoisomerase II Inhibition : Maleimide and its derivatives have been identified as potent catalytic inhibitors of human topoisomerase IIα. This finding is significant for understanding the molecular mechanisms of anticancer drugs and developing new therapeutic strategies (Jensen et al., 2002).

Stabilization of Maleimide-Thiol Conjugates : Research has demonstrated methods for the long-term stabilization of maleimide-thiol conjugates, which is crucial for maintaining the efficacy of conjugate-based therapeutics (Fontaine, Reid, Robinson, Ashley, & Santi, 2015).

Mecanismo De Acción

Target of Action

Methyltetrazine-PEG4-Maleimide is a click chemistry Maleimide linker . The primary targets of this compound are thiol-containing molecules , such as cysteine residues in proteins . These targets play a crucial role in the structure and function of proteins, and their modification can significantly alter protein activity.

Mode of Action

The maleimide group in this compound specifically and efficiently reacts with thiols to form thioether bonds . This interaction results in the incorporation of a tetrazine moiety onto the target molecules . The tetrazine will react with strained alkenes such as transcyclooctene, norbornene, and cyclopropene to yield a stable covalent linkage .

Biochemical Pathways

The action of this compound is part of the broader [4+2] inverse electron demand Diels-Alder click chemistry cycloaddition reactions . These reactions are bioorthogonal, meaning they can occur inside living organisms without interfering with native biochemical processes. The result is a stable covalent linkage between the tetrazine and the target molecule .

Pharmacokinetics

The polyethylene glycol (PEG) linker in this compound enhances the compound’s water solubility . This property, along with the compound’s ability to form stable covalent linkages, may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of this compound’s action is the efficient incorporation of a tetrazine moiety onto thiol-containing molecules . This modification can be used for various applications, including biological imaging and bioconjugation .

Action Environment

The action of this compound is influenced by the pH of the environment . The maleimide group reacts predominantly with free sulfhydryls at pH 6.5-7.5, forming stable thioether bonds . At pH values > 7.5, reactivity toward primary amines and hydrolysis of the maleimide groups can occur . The compound has shown enhanced relative stability in biological environments .

Análisis Bioquímico

Biochemical Properties

Methyltetrazine-PEG4-Maleimide is a maleimide (thiol reactive) functionalized methyl tetrazine . It is used for [4+2] inverse electron demand Diels-Alder click chemistry cycloaddition reactions . The tetrazine will react with strained alkenes such as transcyclooctene, norbornene, and cyclopropene to yield a stable covalent linkage . The PEG linker allows for enhanced water solubility, less aggregation, and increased distance between the thiol to be modified and the tetrazine .

Cellular Effects

The effects of this compound on cells are primarily due to its ability to form stable covalent linkages with various biomolecules . This property allows it to be used in bioorthogonal reactions for many biological imaging and bioconjugation applications .

Molecular Mechanism

The molecular mechanism of action of this compound involves its reaction with free sulfhydryls to form stable thioether bonds . At pH 7, the maleimide group is 1,000 times more reactive toward a free sulfhydryl than to an amine .

Temporal Effects in Laboratory Settings

This compound has slower cycloaddition kinetics than the hydrogen-substituted analog . It has also shown enhanced relative stability in biological environments .

Transport and Distribution

The PEG linker in this compound allows for enhanced water solubility, less aggregation, and increased distance between the thiol to be modified and the tetrazine . This suggests that it may be well-distributed within cells and tissues.

Propiedades

IUPAC Name |

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N6O7/c1-18-26-28-24(29-27-18)19-2-4-20(5-3-19)37-17-16-36-15-14-35-13-12-34-11-9-25-21(31)8-10-30-22(32)6-7-23(30)33/h2-7H,8-17H2,1H3,(H,25,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPEUPJJPNNSKGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N6O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-Bromothiophen-2-yl)methylideneamino]benzamide](/img/structure/B608933.png)

![ethyl 2-[(2S)-3-(4-chlorophenoxy)-2-hydroxypropyl]-5-(4-methoxyphenyl)pyrazole-3-carboxylate](/img/structure/B608940.png)